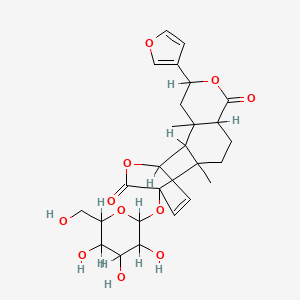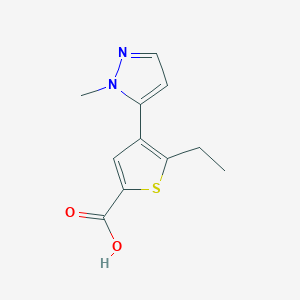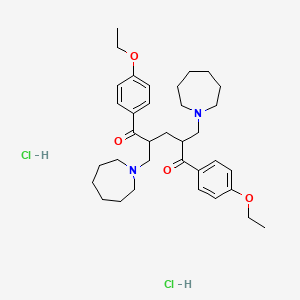
Columbin glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Columbin glucoside is a natural product found in Tinospora crispa, Tinospora capillipes, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activities
Columbin glucoside, found in plants like Tinospora sagittata and Tinospora bakis, has been studied for its anti-inflammatory effects. In a study, columbin showed inhibitory activity on nitric oxide production in macrophage-like cells, suggesting potential anti-inflammatory applications (Huang et al., 2013). Another research highlighted columbin's in vitro and in vivo anti-inflammatory activities through the inhibition of cyclooxygenase-2 and nitric oxide, without suppressing NF-κB translocation (Abdelwahab et al., 2012).
Pharmacokinetics and Bioavailability
The pharmacokinetics and bioavailability of columbin were examined using a high-performance liquid chromatography coupled with tandem mass spectrometry. It was found that columbin had poor absorption or underwent extensive first-pass metabolism (Shi et al., 2007).
Chemopreventive Potential
Columbin has been studied for its potential in cancer prevention. A study on dietary administration of columbin showed its chemopreventive ability against azoxymethane-induced colon tumorigenesis in rats (Kohno et al., 2002).
Anti-Trypanosomal Mechanism
Columbin's potential in the treatment of blood-stage trypanosomiasis was explored. The study suggested that inhibition of acetyl-CoA synthetase and isopentyl-diphosphate isomerase might underscore the anti-trypanosomal actions of columbin (Omotuyi, 2020).
Neurodegenerative Diseases
Research indicated columbin's potential as a cholinesterase inhibitor, suggesting its utility in the management of neurodegenerative conditions like Alzheimer’s disease (Onoja et al., 2022).
Hepatotoxicity Mechanism
A study on the hepatotoxicity caused by columbin suggested that CYP3A4-mediated bioactivation of the furan ring could be an underlying mechanism for its induced hepatotoxicity (Pei et al., 2020).
Eigenschaften
CAS-Nummer |
105597-94-2 |
|---|---|
Produktname |
Columbin glucoside |
Molekularformel |
C26H32O11 |
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
5-(furan-3-yl)-3,11-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione |
InChI |
InChI=1S/C26H32O11/c1-24-9-15(12-5-8-33-11-12)34-21(31)13(24)3-6-25(2)20(24)14-4-7-26(25,23(32)36-14)37-22-19(30)18(29)17(28)16(10-27)35-22/h4-5,7-8,11,13-20,22,27-30H,3,6,9-10H2,1-2H3 |
InChI-Schlüssel |
ZHUNNEPKAYTEID-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |
Kanonische SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |
Andere CAS-Nummern |
105661-47-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[(4-Bromophenyl)methyl]piperidin-4-yl]methanol](/img/structure/B1649754.png)

![3-[Benzyl(4-methoxybenzyl)amino]-2-hydroxypropyl butyrate](/img/structure/B1649759.png)

![{4-[6-(2-Chloro-5-methylphenoxy)-4-pyrimidinyl]piperazino}(cyclohexyl)methanone](/img/structure/B1649762.png)

![1-[(4-Methylphenyl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B1649765.png)
![2-[(5,7-Dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B1649766.png)
![2-Furancarboxamide, 5-[[4-methyl-2-[(3-methylbenzoyl)imino]-3(2H)-thiazolyl]methyl]-N-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B1649768.png)
![N~1~-(2-{[4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl]amino}-2-oxoethyl)-N~1~-(2-furylmethyl)-1-cyclopentanecarboxamide](/img/structure/B1649769.png)
![N~1~-(2-methoxyethyl)-4-({[4-(4-methylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)benzamide](/img/structure/B1649770.png)
![Benzenamine, 3-chloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B1649771.png)

